6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid
Description
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid is a specialized spirocyclic compound featuring a 6-azaspiro[3.4]octane core. Key structural elements include:
- Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group at position 6 serves as a temporary protecting group for the amine, commonly used in solid-phase peptide synthesis (SPPS) to enable selective deprotection .
- Spirocyclic framework: The spiro[3.4]octane system introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications.
- Functional groups: A cyano (-CN) substituent at position 8 and a carboxylic acid (-COOH) at position 2. The cyano group’s electron-withdrawing nature may influence the acidity of the carboxylic acid and reactivity in coupling reactions.
Properties
IUPAC Name |
8-cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c25-11-16-12-26(14-24(16)9-15(10-24)22(27)28)23(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-10,12-14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRWOKYZUJNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(CC2C#N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The cyano group is introduced via nucleophilic substitution reactions, and the carboxylic acid functionality is typically introduced through hydrolysis of an ester intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule, such as the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The cyano and carboxylic acid groups are particularly important for these interactions, as they can form hydrogen bonds or ionic interactions with the target molecules.
Comparison with Similar Compounds
Spiro Ring Systems
- Spiro[3.4]octane (Target Compound): Balances rigidity and flexibility, making it suitable for applications requiring precise spatial orientation (e.g., enzyme inhibitors) .
- Spiro[4.5]decane : Larger framework accommodates additional functional groups (e.g., Boc-protected amines), enabling complex synthetic routes .
Substituent Effects
- Cyano (-CN) vs. Fluoro (-F): The cyano group’s strong electron-withdrawing nature increases the carboxylic acid’s acidity (pKa ~1-2) compared to the fluoro analog (pKa ~2.5-3), affecting reactivity in amide bond formation .
- Carboxylic Acid Position: Position 2 (Target Compound) vs.
Biological Activity
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid (CAS Number: 2137576-39-5) is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in drug development and other therapeutic areas.
Chemical Structure and Properties
The compound features a spiro[3.4]octane core, which contributes to its unique binding properties. The presence of cyano and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O4 |
| Molecular Weight | 402.45 g/mol |
| IUPAC Name | 8-cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
| CAS Number | 2137576-39-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. Notably, the cyano and carboxylic acid groups can form hydrogen bonds or ionic interactions, which are essential for the compound's mechanism of action.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : The structural features may allow it to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures can provide neuroprotection, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or analogs:
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of spirocyclic compounds, including those similar to our target compound. The results indicated that modifications in the cyano group significantly influenced the anticancer activity against various cancer cell lines, suggesting that structural optimization could enhance efficacy .
Antimicrobial Activity Assessment
In another study, researchers assessed the antimicrobial properties of several aza-spiro compounds. The findings demonstrated that certain derivatives exhibited notable antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Neuroprotective Properties
Research conducted on related spirocyclic compounds showed promising neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal damage. This suggests that this compound could be further explored for neurotherapeutic applications .
Q & A
Q. What are the critical steps in synthesizing 6-azaspiro[3.4]octane derivatives like this compound?
The synthesis involves multi-step optimization:
- Step 1 : Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group via carbamate formation under anhydrous conditions (e.g., using Fmoc-Cl in dichloromethane with a tertiary amine base) .
- Step 2 : Spirocyclic ring formation via intramolecular cyclization, requiring precise temperature control (e.g., 0–5°C for azide-alkyne click chemistry) .
- Step 3 : Cyanidation at the 8-position using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnI₂) .
Key Considerations : Solvent choice (e.g., DMF for solubility vs. THF for reactivity) and catalyst loading (5–10 mol%) significantly impact yield and purity .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Methods :
- NMR Spectroscopy : H and C NMR to verify spirocyclic geometry and Fmoc-group integration (e.g., δ 4.2–4.4 ppm for Fmoc methylene protons) .
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 377.4 g/mol) and detect impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2, H315) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory Tract Irritation, H335) .
- Storage : Keep in airtight containers at -20°C to prevent decomposition; avoid exposure to strong acids/bases .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Hypothesis Testing :
- Isotopic Labeling : Use N-labeled intermediates to confirm nitrogen positions in the spirocyclic core .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the azaspiro ring .
- X-ray Crystallography : Determine absolute configuration if racemization is suspected during synthesis .
Case Study : A 2025 study resolved ambiguous C shifts by comparing computed (DFT) and experimental NMR spectra .
Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?
- pH Profiling :
- Stability in Buffer : Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C for 24h; monitor degradation via LC-MS .
- Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to reduce base sensitivity .
Data Interpretation : Degradation half-life (t₁/₂) <6h at pH >8 suggests limited utility in alkaline environments without stabilization .
Q. How does the spirocyclic architecture influence interactions with biological targets (e.g., enzymes)?
- Computational Modeling :
- Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to protease active sites (e.g., HIV-1 protease) .
- MD Simulations : Assess conformational stability of the spiro ring in aqueous vs. lipid bilayer environments .
Key Finding : The 6-azaspiro[3.4]octane core imposes rigidity, enhancing binding entropy by reducing rotational freedom .
Q. What methodologies are effective in designing derivatives with improved pharmacokinetic properties?
- Derivatization Workflow :
- SAR Analysis : Replace the 8-cyano group with trifluoromethyl (-CF₃) to enhance membrane permeability .
- Prodrug Strategies : Esterify the carboxylic acid moiety (e.g., ethyl ester) to improve oral bioavailability .
- In Vivo Validation : Use murine models to compare AUC (Area Under Curve) of parent compound vs. derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
